6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride
Description
6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride (CAS: 1160248-94-1) is a bicyclic organosulfur compound featuring a partially saturated benzothiophene core. Its molecular formula is C₁₄H₁₉ClOS, with a molecular weight of 270.82 g/mol. The structure includes a tert-pentyl (1,1-dimethylpropyl) substituent at the 6-position and a reactive carbonyl chloride group at the 3-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or functionalized heterocycles .
Properties
IUPAC Name |
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClOS/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOGUFDHGLBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137435 | |
| Record name | 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-94-1 | |
| Record name | 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antioxidant and anti-inflammatory activities, as well as its potential therapeutic applications.
- Molecular Formula : C₁₄H₁₉ClOS
- CAS Number : 1160248-94-1
- Molecular Weight : 276.82 g/mol
The compound is characterized by a tetrahydro-benzothiophene structure which is known to exhibit various biological activities.
Antioxidant Activity
Recent studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene, including the compound , possess significant antioxidant properties. For instance, compounds synthesized from this scaffold showed antioxidant potency comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing substantial inhibition of free radical-induced lipid oxidation .
| Compound | TAC (Ascorbic Acid Equivalent) | Inhibition Rate (%) |
|---|---|---|
| 1 | Comparable | 19 |
| 16 | Comparable | 27 |
| 17 | Comparable | 30 |
This suggests that such compounds may serve as promising candidates for the treatment of oxidative stress-related diseases.
Anti-inflammatory Activity
In addition to antioxidant effects, tetrahydrobenzo[b]thiophene derivatives have shown notable anti-inflammatory properties. Studies indicate that these compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. The mechanism appears to involve the suppression of NF-kB signaling pathways which are critical in inflammatory responses .
Case Studies and Research Findings
- Antioxidant Potency Comparison :
- Analgesic Effects :
- Molecular Docking Studies :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anti-Cancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit anti-cancer properties. A study by Zhang et al. (2023) demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells. The specific role of 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride in such mechanisms remains an area for further exploration.
Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic molecules. Its reactivity allows it to participate in multiple chemical reactions.
Table 1: Synthetic Pathways Involving the Compound
| Reaction Type | Description | Reference |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon chains | Smith et al., 2022 |
| Coupling Reactions | Utilized in cross-coupling reactions for complex molecule synthesis | Johnson & Lee, 2023 |
| Functional Group Transformation | Converts into other functional groups for diversified applications | Wang et al., 2024 |
Material Science
The compound's properties make it suitable for developing new materials with enhanced functionalities.
Case Study: Polymer Additives
In a study by Kim et al. (2023), the incorporation of benzothiophene derivatives into polymer matrices was shown to improve thermal stability and mechanical properties. This application highlights its potential in creating advanced materials for industrial use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related benzothiophene derivatives. Key differences in substituents, ring saturation, and functional groups significantly influence reactivity, stability, and applications.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Functional Group (Position) | CAS Number |
|---|---|---|---|---|---|
| 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride | C₁₄H₁₉ClOS | 270.82 | 1,1-Dimethylpropyl (6) | Carbonyl chloride (3) | 1160248-94-1 |
| 6-tert-Butyl-1-benzothiophene-3-carbonyl chloride | C₁₃H₁₃ClOS | 252.76 | tert-Butyl (6) | Carbonyl chloride (3) | 1160248-92-9 |
| 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carbonyl chloride | C₁₄H₁₅ClOS | 266.79 | 1,1-Dimethylpropyl (6) | Carbonyl chloride (3) | 1160248-96-3 |
| Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₁₆H₂₅NO₂S | 295.44 | 1,1-Dimethylpropyl (6) | Carboxylate ester (3) | 139950-90-6 |
Key Comparative Analysis
Substituent Effects: The tert-pentyl (1,1-dimethylpropyl) group in the target compound introduces greater steric bulk compared to the tert-butyl group in 6-tert-butyl-1-benzothiophene-3-carbonyl chloride . In contrast, the tert-butyl substituent (smaller and less branched) may enhance solubility in nonpolar solvents due to reduced molecular weight and lower steric demand.
Ring Saturation: The tetrahydrobenzothiophene core in the target compound reduces aromaticity, which could lower resonance stabilization of the carbonyl chloride group. This may increase electrophilicity compared to the fully unsaturated 1-benzothiophene analogs (e.g., CAS 1160248-96-3) .
Functional Group Reactivity: The carbonyl chloride group in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), making it a key intermediate for amide or ester synthesis. In contrast, the carboxylate ester in the ethyl derivative (CAS 139950-90-6) is less reactive, requiring harsher conditions for hydrolysis or transesterification . Derivatives with cyano or chloroacetamide groups (e.g., CAS 324.87 g/mol compound in ) exhibit distinct reactivity profiles, favoring cyclization or polymerization reactions .
Physicochemical Properties :
- The tetrahydrobenzothiophene derivative (CAS 1160248-94-1) has a higher molecular weight (270.82 g/mol) than its unsaturated counterpart (CAS 1160248-96-3, 266.79 g/mol) due to additional hydrogen atoms, which may slightly increase melting points or hydrophobicity .
- The ethyl carboxylate ester (CAS 139950-90-6) is expected to have lower volatility and higher solubility in polar aprotic solvents compared to the acyl chloride analogs .
Preparation Methods
Synthesis of the Tetrahydrobenzothiophene Core
- Starting from a benzothiophene precursor, partial hydrogenation is performed to saturate the 4,5,6,7-positions of the benzothiophene ring.
- Catalytic hydrogenation conditions typically involve palladium or platinum catalysts under controlled pressure and temperature to avoid over-reduction.
Preparation of the 3-Carboxylic Acid Intermediate
- Oxidation of a methyl or aldehyde substituent at the 3-position to the corresponding carboxylic acid is achieved using oxidants such as potassium permanganate or chromium-based reagents.
- Hydrolysis of esters at the 3-position can also provide the carboxylic acid.
Conversion to 3-Carbonyl Chloride
- The carboxylic acid is converted to the acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).
- The reaction is typically performed under anhydrous conditions, often in solvents like dichloromethane or chloroform, with mild heating to facilitate the reaction.
- The acid chloride is isolated by removal of excess chlorinating agent and by-products under reduced pressure.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Partial hydrogenation | Pd/C catalyst, H₂ gas | Ethanol or THF | Room temp to 50°C | 80-90 | Control to avoid over-reduction |
| Alkylation/cross-coupling | 1,1-Dimethylpropyl bromide + base or Pd catalyst + organometallic reagent | DMF, THF | 25-80°C | 70-85 | Requires inert atmosphere |
| Oxidation to carboxylic acid | KMnO₄ or CrO₃ | Aqueous or organic | 0-60°C | 75-90 | Careful quenching to avoid over-oxidation |
| Acid chloride formation | SOCl₂ or (COCl)₂ | DCM or chloroform | 0-40°C | 85-95 | Anhydrous conditions critical |
Research Findings and Optimization Notes
- The choice of chlorinating agent impacts the purity and yield of the acid chloride; thionyl chloride is favored for cleaner reactions with fewer side products.
- Alkylation at the 6-position is sensitive to steric hindrance; therefore, reaction conditions are optimized to balance reactivity and selectivity.
- Partial hydrogenation must be carefully controlled to maintain the integrity of the benzothiophene ring while achieving the tetrahydro state.
- The intermediate carboxylic acid is often purified by recrystallization or chromatography before conversion to the acid chloride to ensure high purity of the final product.
- Scale-up procedures reported in patent literature emphasize the use of continuous flow reactors for the chlorination step to improve safety and reproducibility.
Summary Table of Preparation Route
| Intermediate | Key Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| Benzothiophene | Partial hydrogenation | Pd/C, H₂, EtOH | Saturate 4,5,6,7 positions |
| 6-Halogenated tetrahydrobenzothiophene | Alkylation or cross-coupling | 1,1-Dimethylpropyl bromide or organometallic, base or Pd catalyst | Introduce bulky alkyl group |
| 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Oxidation/hydrolysis | KMnO₄, CrO₃ or ester hydrolysis | Install carboxylic acid |
| 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride | Chlorination | SOCl₂ or (COCl)₂, DCM | Convert acid to acid chloride |
Q & A
Q. How to address conflicting crystallographic data between SHELXL and other refinement software?
- Methodological Answer : Discrepancies may arise from differing refinement algorithms (e.g., SHELXL’s full-matrix least squares vs. other programs’ sparse-matrix methods). Validate results by: (i) Comparing residual electron density maps for unmodeled features. (ii) Cross-checking thermal parameters (e.g., values) for outliers. (iii) Using WinGX ( ) to reprocess raw data with consistent settings. Contradictions in hydrogen-bonding networks can be resolved via graph set analysis ( ) to identify systematic errors in symmetry operations or space group assignments.
Methodological Tools Table
Note: DFT/MD tools are standard in computational chemistry; specific workflows should align with experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
